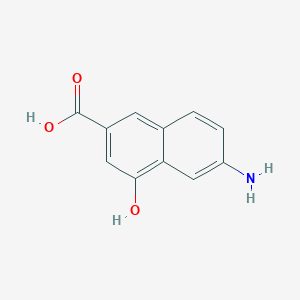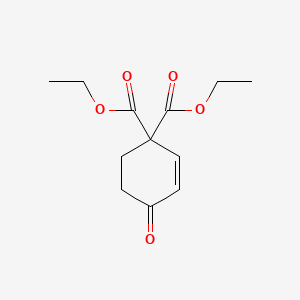
3'-O-(tert-Butyldimethylsilyl)-2'-deoxyadenosine
Übersicht
Beschreibung
3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is a modified nucleoside derivative. It is characterized by the presence of a tert-butyldimethylsilyl (TBDMS) group attached to the 3’-hydroxyl group of 2’-deoxyadenosine. This modification is commonly used in nucleoside chemistry to protect the hydroxyl group during various chemical reactions, thereby preventing unwanted side reactions and enhancing the overall yield of the desired product.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine typically involves the protection of the 3’-hydroxyl group of 2’-deoxyadenosine using tert-butyldimethylsilyl chloride (TBDMS-Cl) in the presence of a base such as imidazole or triethylamine. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or acetonitrile at room temperature. The general reaction scheme is as follows:
2’-deoxyadenosine+TBDMS-Cl+base→3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine+HCl
Industrial Production Methods
In an industrial setting, the synthesis of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. The use of automated synthesis equipment and continuous flow reactors can further enhance the efficiency and yield of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine can undergo various chemical reactions, including:
Oxidation: The TBDMS group is stable under mild oxidative conditions but can be removed under strong oxidative conditions.
Reduction: The compound is generally stable under reductive conditions.
Substitution: The TBDMS group can be selectively removed using fluoride ions, such as tetra-n-butylammonium fluoride (TBAF), to yield the free hydroxyl group.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like chromium trioxide (CrO3) can remove the TBDMS group.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) do not typically affect the TBDMS group.
Substitution: TBAF in tetrahydrofuran (THF) is commonly used to remove the TBDMS group.
Major Products Formed
The major product formed from the removal of the TBDMS group is 2’-deoxyadenosine with a free 3’-hydroxyl group.
Wissenschaftliche Forschungsanwendungen
3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine has several applications in scientific research, including:
Chemistry: Used as a protected nucleoside in the synthesis of oligonucleotides and other nucleic acid derivatives.
Biology: Employed in the study of nucleic acid structure and function, as well as in the development of nucleic acid-based therapeutics.
Medicine: Utilized in the synthesis of modified nucleosides for antiviral and anticancer drugs.
Industry: Applied in the large-scale synthesis of nucleoside analogs for pharmaceutical and biotechnological applications.
Wirkmechanismus
The primary function of 3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is to protect the 3’-hydroxyl group of 2’-deoxyadenosine during chemical reactions. The TBDMS group acts as a steric hindrance, preventing unwanted reactions at the 3’-position. The protection is reversible, allowing for the selective deprotection and further modification of the nucleoside.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3’-O-Methylthiomethyl-2’-deoxyadenosine: Another protected nucleoside with a methylthiomethyl group instead of a TBDMS group.
2’,3’-O-Isopropylidene-2’-deoxyadenosine: A nucleoside protected with an isopropylidene group at the 2’ and 3’ positions.
Uniqueness
3’-O-(tert-Butyldimethylsilyl)-2’-deoxyadenosine is unique due to the stability and ease of removal of the TBDMS group. The TBDMS group provides excellent protection under a wide range of reaction conditions and can be selectively removed using mild conditions, making it a valuable tool in nucleoside chemistry.
Eigenschaften
IUPAC Name |
[(2R,3S,5R)-5-(6-aminopurin-9-yl)-3-[tert-butyl(dimethyl)silyl]oxyoxolan-2-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N5O3Si/c1-16(2,3)25(4,5)24-10-6-12(23-11(10)7-22)21-9-20-13-14(17)18-8-19-15(13)21/h8-12,22H,6-7H2,1-5H3,(H2,17,18,19)/t10-,11+,12+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZJNKNBLADNWHG-QJPTWQEYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CC(OC1CO)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)[Si](C)(C)O[C@H]1C[C@@H](O[C@@H]1CO)N2C=NC3=C(N=CN=C32)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N5O3Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40449858 | |
| Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
365.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
51549-31-6 | |
| Record name | Adenosine, 2'-deoxy-3'-O-[(1,1-dimethylethyl)dimethylsilyl]- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40449858 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![2-Bromo-10H-indolo[3,2-b]quinoline](/img/structure/B1609837.png)





![Oxetane, 3-[(cyclohexyloxy)methyl]-3-ethyl-](/img/structure/B1609850.png)

